3'-iso-Propoxypropiophenone
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Overview
Description
3'-iso-Propoxypropiophenone is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by the presence of a propanone group attached to a phenyl ring substituted with a methylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
3'-iso-Propoxypropiophenone can be synthesized through several methods. One common approach involves the condensation of benzene with propionyl chloride, followed by hydrolysis . This method typically requires the presence of a catalyst and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3'-iso-Propoxypropiophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
3'-iso-Propoxypropiophenone has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3'-iso-Propoxypropiophenone exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence various biochemical processes, leading to the compound’s observed effects
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-phenyl-: This compound lacks the methylethoxy group, resulting in different chemical properties and reactivity.
1-Propanone, 1-[4-methoxy-3-(1-methylethoxy)phenyl]-: This compound has a methoxy group in addition to the methylethoxy group, leading to variations in its chemical behavior.
Uniqueness
3'-iso-Propoxypropiophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-propan-2-yloxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-12(13)10-6-5-7-11(8-10)14-9(2)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEQHGHIRKRGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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